![molecular formula C18H25N3O7 B3971678 4-[1-(3-nitrobenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3971678.png)
4-[1-(3-nitrobenzyl)-4-piperidinyl]morpholine oxalate
Übersicht
Beschreibung
4-[1-(3-nitrobenzyl)-4-piperidinyl]morpholine oxalate, also known as NBM-T-BX or NBMTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of morpholine and piperidine, two organic compounds that are commonly used in medicinal chemistry. NBMTM is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
NBMTM binds to the orthosteric site of α7 nAChR and blocks the binding of acetylcholine, the endogenous ligand of the receptor. This results in the inhibition of downstream signaling pathways and the modulation of synaptic transmission. NBMTM has been shown to have a high affinity and selectivity for α7 nAChR, making it a valuable tool for investigating the physiological and pathological roles of this receptor.
Biochemical and Physiological Effects
NBMTM has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. NBMTM has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in microglial cells. Additionally, NBMTM has been shown to have neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
NBMTM has several advantages for lab experiments. It is a selective and reversible antagonist of α7 nAChR, making it a valuable tool for investigating the role of this receptor in various neurological disorders. NBMTM has also been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, NBMTM has some limitations for lab experiments. It has a short half-life and rapid metabolism, which may limit its effectiveness in long-term studies. Additionally, NBMTM has a relatively high cost compared to other research tools.
Zukünftige Richtungen
There are several future directions for research on NBMTM. One area of interest is the development of more potent and selective α7 nAChR antagonists based on the structure of NBMTM. Another area of interest is the investigation of the role of α7 nAChR in other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, the potential therapeutic applications of NBMTM in the treatment of neurological disorders should be explored further. Overall, NBMTM has the potential to be a valuable research tool in the field of neuroscience and may lead to the development of new treatments for neurological disorders.
Wissenschaftliche Forschungsanwendungen
NBMTM has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective and reversible antagonist of the α7 nicotinic acetylcholine receptor (nAChR), a protein that is involved in various physiological processes such as learning and memory, attention, and inflammation. NBMTM has been used in studies to investigate the role of α7 nAChR in various neurological disorders such as Alzheimer's disease, schizophrenia, and autism spectrum disorders.
Eigenschaften
IUPAC Name |
4-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3.C2H2O4/c20-19(21)16-3-1-2-14(12-16)13-17-6-4-15(5-7-17)18-8-10-22-11-9-18;3-1(4)2(5)6/h1-3,12,15H,4-11,13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIDXSMNHNBIQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC(=CC=C3)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




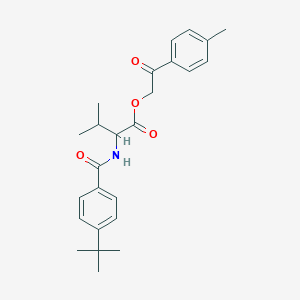
![methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3971612.png)
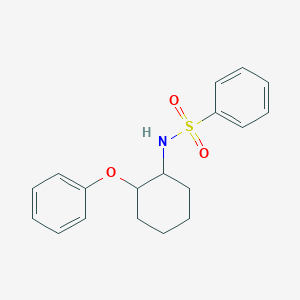
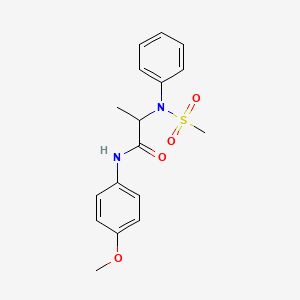
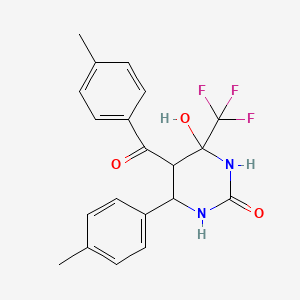
![3-{[4-(1-azepanyl)-1-piperidinyl]methyl}-1H-indole oxalate](/img/structure/B3971635.png)
![2-{4-[1-(2-nitrobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3971638.png)
![1-[1-(4-ethylbenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3971642.png)
![N-(4-bromobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3971653.png)
![3-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3971659.png)
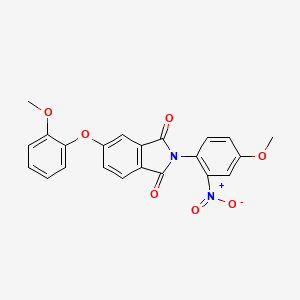
![1-[1-(3-bromobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3971671.png)
![3,4-dimethyl-6-{[(2-oxo-2-phenylethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3971676.png)